Perfluoro-t-butyl trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

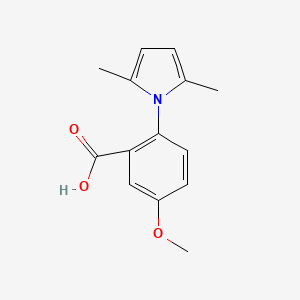

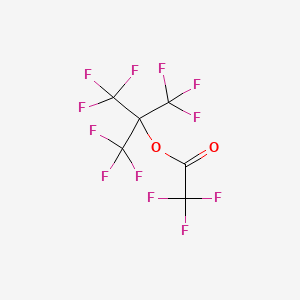

Perfluoro-t-butyl trifluoroacetate is a chemical compound with the molecular formula C6F12O2 . It is used in the method of producing elastic fluorohydrocarbon resin .

Synthesis Analysis

The selective introduction of perfluoro-tert-butyl group (PFtB, the bulkier analogue of CF3 group) into arenes has long been sought after but remains a formidable task . A general synthetic protocol to realize aromatic perfluoro-tert-butylation has been reported. The key to the success is the identification of PFtB phenyl sulfone as a new source of PFtB anion, which reacts with arynes in a highly regioselective manner to afford perfluoro-tert-butylated arenes in high yields .Molecular Structure Analysis

The molecular structure of Perfluoro-t-butyl trifluoroacetate consists of 6 Carbon atoms, 2 Oxygen atoms, and 12 Fluorine atoms . The exact mass is 331.9706672 g/mol .Chemical Reactions Analysis

Perfluoro-tert-butyl trifluoroacetate can serve as a robust nucleophilic perfluoro-tert-butylating agent for various electrophiles . It reacts with arynes in a highly regioselective manner to afford perfluoro-tert-butylated arenes in high yields .Physical And Chemical Properties Analysis

Perfluoro-t-butyl trifluoroacetate has a molecular weight of 332.04 g/mol . It has a topological polar surface area of 26.3 Ų .Wissenschaftliche Forschungsanwendungen

Amphiphilic Polymer Synthesis for Drug Delivery

Perfluoro-t-butyl trifluoroacetate is utilized in the synthesis of semifluorinated amphiphilic polymers. These polymers have a hydrophilic head group and a fluorophilic tail, making them suitable for forming stable micelles in aqueous solutions . These micelles can be used for the delivery of hydrophobic drugs, providing a potential platform for theranostic applications where both therapy and diagnostic functions are combined .

Fluorinated Surfactants for Theranostic Nanoparticles

The compound’s derivatives serve as fluorinated surfactants in the design of theranostic nanoparticles. These nanoparticles can simultaneously carry therapeutic agents and provide imaging contrast for fluorine magnetic resonance imaging (F-MRI), aiding in the visualization of drug delivery and release processes .

Environmental Impact and Toxicity Analysis

Perfluoro-t-butyl trifluoroacetate is related to trifluoroacetic acid (TFA), a known environmental pollutant. Research into the toxicity, sources, and sinks of TFA provides insights into the broader implications of perfluoro compounds in the environment. This includes understanding the degradation products of various fluorocarbons and their impact on ecosystems .

Phase Transition Studies in Material Science

The thermal behavior and phase transitions of perfluoro-t-butyl trifluoroacetate derivatives, such as perfluoro-tert-butanol, are of interest in material science. Studying these properties can lead to the development of materials with specific thermal and phase transition characteristics for industrial applications .

Zukünftige Richtungen

Perfluoroaromatic reagents, such as Perfluoro-t-butyl trifluoroacetate, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties . This suggests a promising future for these reagents in biological chemistry .

Wirkmechanismus

Target of Action

Perfluoro-t-butyl trifluoroacetate is a perfluorinated chemical compound . It is a component of the empirical therapeutic oxygen carrier called Oxycyte . Its primary targets are tissues that require oxygenation .

Mode of Action

Perfluoro-t-butyl trifluoroacetate, as a part of Oxycyte, is designed to enhance oxygen delivery to damaged tissues . It can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion . This makes it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .

Biochemical Pathways

It is known that fluorocarbons, like this compound, have strong gas-dissolving properties . When used with oxygen, they serve a dual role of healing the tissue as well as imaging .

Result of Action

The primary result of the action of Perfluoro-t-butyl trifluoroacetate is enhanced oxygen delivery to tissues . This can be particularly beneficial in conditions where oxygen supply is compromised, such as in ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro-t-butyl trifluoroacetate. For instance, the compound’s action may be influenced by the presence of other substances in the environment . Furthermore, the compound is known to be a persistent pollutant in the environment .

Eigenschaften

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSOHPXIFIETIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614100 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-t-butyl trifluoroacetate | |

CAS RN |

24165-10-4 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)